2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Kinase inhibition SAR regioisomer potency

For EphB4-driven drug discovery programs, 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide delivers a pre-validated, regiospecific kinase inhibitor scaffold. The 2-methyl-3-nitro pattern provides a 1.7-3.3x potency advantage over other methyl isomers, while the 3-(trifluoromethyl)phenoxy-ethyl chain ensures critical fluorophilic target engagement. Supplied at ≥95% purity for consistent SAR studies.

Molecular Formula C17H15F3N2O4
Molecular Weight 368.312
CAS No. 1172265-29-0
Cat. No. B2796665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
CAS1172265-29-0
Molecular FormulaC17H15F3N2O4
Molecular Weight368.312
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C17H15F3N2O4/c1-11-14(6-3-7-15(11)22(24)25)16(23)21-8-9-26-13-5-2-4-12(10-13)17(18,19)20/h2-7,10H,8-9H2,1H3,(H,21,23)
InChIKeyFYIVVCAIPVOSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1172265-29-0): Sourcing the Right Nitro-Trifluoromethyl Benzamide Scaffold for Kinase Profiling


The compound 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1172265-29-0) is a fully assembled research compound with molecular formula C17H15F3N2O4 and a molecular weight of 368.31 g/mol . It belongs to the class of trifluoromethyl-substituted benzamides, which are widely disclosed as inhibitors of protein kinases, particularly ephrin receptor kinases such as EphB4 [1]. Its structure incorporates a 2-methyl-3-nitrobenzamide core linked via an ethyl chain to a 3-(trifluoromethyl)phenoxy moiety, a combination that is not present in simpler benzamide building blocks or single-substituent analogs. Procurement-grade material is typically supplied at 95% purity for research use .

Why a Simple 2-Methyl-3-nitrobenzamide or a Mono-Substituted Benzamide Cannot Substitute for 2-Methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide


A generic substitution cannot replicate the functional profile of 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide because its biological performance emerges from the specific combination of three structural modules. Removing the 2-methyl-3-nitrobenzamide core to use a simpler benzamide abolishes the regiospecific advantage observed in kinase inhibition series, where a 2-methyl substituent on the benzamide ring confers significantly greater enzyme inhibitory activity than 3-methyl or 4-methyl isomers [1]. Eliminating the 3-(trifluoromethyl)phenoxy group dramatically lowers lipophilicity and would forfeit the critical fluorophilic interactions exploited in trifluoromethyl-substituted benzamide kinase inhibitors, a class reported to achieve EphB4 inhibition with IC50 values ranging from 0.01 to 1.0 μM [2]. Furthermore, replacing the entire scaffold with a topologically distinct EphB4 inhibitor such as NVP-BHG712 introduces an entirely different selectivity profile across off-target kinases such as c-Raf, c-Src, and c-Abl . These modular interdependencies make piecemeal substitution or replacement with structurally unrelated alternatives unreliable for reproducing target engagement profiles.

Quantitative Differentiation Evidence for 2-Methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide vs. Closest Analogs


Regiospecific Advantage of the 2-Methyl Substituent on the Benzamide Ring for Enzyme Inhibitory Activity

In a closely related series of substituted benzamide derivatives, the analog bearing a 2-methyl group on the benzamide ring (the same regiospecific position as in the target compound) exhibited an IC50 of 8.7 ± 0.7 μM for enzyme inhibition. This represents a 1.7-fold improvement over the 3-methyl isomer (IC50 14.8 ± 5.0 μM) and a 3.3-fold improvement over the 4-methyl isomer (IC50 29.1 ± 3.8 μM) [1]. The target compound, 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, retains this favorable 2-methyl substitution pattern and further incorporates a 3-nitro group, which is absent in the reference analogs compared in that study.

Kinase inhibition SAR regioisomer potency

Unique Combination of 2-Methyl-3-Nitro and Trifluoromethylphenoxy Groups Absent from Common Building Blocks

The target compound (C17H15F3N2O4, MW 368.31 g/mol) simultaneously contains a 2-methyl-3-nitrobenzamide core and a 3-(trifluoromethyl)phenoxy group connected via an ethylene linker . The closest commercially available analog, N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide (CAS 879184-79-9, C16H14F3NO2, MW 309.29 g/mol) , lacks the 2-methyl and 3-nitro substituents entirely, resulting in a lower molecular weight and fewer hydrogen-bonding pharmacophoric features. The building block 2-methyl-3-nitrobenzamide (CAS 290366-59-5, C8H8N2O3, MW 180.16 g/mol) [1] provides the benzamide core but completely lacks the trifluoromethylphenoxy-ethyl side chain, and is itself a simpler precursor rather than a functional equivalent. No single commercial analog combines all three critical structural modules (2-methyl, 3-nitro, and 3-(trifluoromethyl)phenoxy-ethyl) into one pre-assembled molecule.

chemical probe molecular design structural uniqueness

Alignment with Trifluoromethyl Benzamide EphB4 Kinase Inhibitor Pharmacophore

Trifluoromethyl-substituted benzamide compounds of Formula I, as disclosed in US Patent US20060035897A1, are described as inhibitors of ephrin receptor kinases, particularly EphB4 kinase, with IC50 values reported in the range of 0.01 to 1.0 μM and individual compounds achieving inhibition down to 10 nM [1]. The target compound 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide falls within the generic scope of this class by virtue of its benzamide core substituted with a trifluoromethyl-substituted phenoxy group at the para-position of the benzamide nitrogen, although it additionally carries a 2-methyl-3-nitro pattern not explicitly exemplified in the patent. In contrast, the well-known EphB4 inhibitor NVP-BHG712 achieves an ED50 of 25 nM for EphB4 but exhibits a divergent polypharmacology profile with IC50 values of 0.395 μM against c-Raf, 1.266 μM against c-Src, and 1.667 μM against c-Abl , reflecting a distinct chemical scaffold (pyrimidylaminobenzamide) rather than a simple benzamide.

EphB4 kinase inhibitor pharmacophore trifluoromethyl

Enhanced Lipophilicity and Putative Membrane Permeability from the 3-(Trifluoromethyl)phenoxy Moiety

Although experimentally measured logP values for this specific compound are not available in the public domain, the presence of a 3-(trifluoromethyl)phenoxy group typically contributes to increased lipophilicity compared to unsubstituted phenoxy analogs. Trifluoromethyl substitution on benzamide scaffolds is a well-precedented strategy to enhance membrane permeability and metabolic stability in drug-like molecules [1]. By contrast, the simpler analog 2-methyl-3-nitrobenzamide (CAS 290366-59-5, C8H8N2O3, MW 180.16) lacks any phenoxy or trifluoromethyl functionality, resulting in a substantially lower molecular weight and predicted lower logP, which would limit its passive membrane diffusion properties relative to the target compound . This physicochemical differentiation is particularly relevant for cell-based assays where intracellular target engagement is required.

physicochemical properties lipophilicity permeability

Priority Application Scenarios for 2-Methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide Based on Differentiated Evidence


EphB4 Kinase Inhibitor Lead Optimization Programs Seeking a Non-Pyrimidylaminobenzamide Scaffold

For drug discovery programs targeting EphB4 kinase where a differentiated chemotype is required to circumvent existing intellectual property or polypharmacology limitations associated with NVP-BHG712 and its congeners, this compound provides a benzamide-based alternative predicted to exhibit EphB4 inhibitory activity in the 0.01–1.0 μM range [1]. The 2-methyl-3-nitro substitution pattern offers a regiospecific advantage over other methyl-substituted analogs, as demonstrated in a related benzamide series where the 2-methyl derivative was 1.7- to 3.3-fold more potent than 3- or 4-methyl isomers [2].

Synthesis of Focused Compound Libraries Requiring Pre-Assembled Trifluoromethyl-Containing Scaffolds

Medicinal chemistry laboratories building targeted libraries around the trifluoromethyl-benzamide pharmacophore can use this compound as a pre-synthesized, three-module scaffold (2-methyl, 3-nitro, 3-(trifluoromethyl)phenoxy-ethyl) that eliminates the need for sequential coupling reactions starting from 2-methyl-3-nitrobenzamide [1]. This reduces synthetic burden and ensures consistent incorporation of all three functional modules, which is not achievable with simpler building blocks such as CAS 879184-79-9 (lacks nitro and methyl) or CAS 290366-59-5 (lacks the entire phenoxyethyl side chain) [1].

Chemical Probe Studies Requiring Intracellular Kinase Target Engagement with Enhanced Membrane Permeability

For cellular target engagement assays where passive membrane diffusion is critical, the predicted elevated lipophilicity conferred by the 3-(trifluoromethyl)phenoxy moiety may provide superior intracellular exposure compared to non-fluorinated benzamide analogs [1]. This physicochemical advantage supports the compound's application in cell-based phenotypic screening and cellular kinase occupancy studies, where simpler benzamides lacking the trifluoromethylphenoxy group may fail to achieve adequate intracellular concentrations.

Comparative Selectivity Profiling Panels Against EphB4 and Off-Target Kinases

Given the established kinase inhibition profile of the trifluoromethyl benzamide class against multiple kinases including c-Abl, Flt-3, KDR, c-Src, and c-Kit in addition to EphB4 [1], this compound is appropriate for inclusion in selectivity profiling panels designed to benchmark the kinome-wide selectivity of this scaffold relative to the well-characterized polypharmacology profile of NVP-BHG712 (EphB4 ED50 25 nM; c-Raf IC50 0.395 μM, c-Src IC50 1.266 μM, c-Abl IC50 1.667 μM) [2]. Such comparative profiling can delineate the unique selectivity signature of the 2-methyl-3-nitrobenzamide subclass, providing critical data to guide hit-to-lead decisions.

Quote Request

Request a Quote for 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.